Ser-Gln-Asn-Tyr-Pro-Ile-Val

HIV-1 protease high-throughput screening substrate engineering

Select SQNYPIV for your HIV-1 protease assays when experimental continuity with published inhibitor screening data is critical. This heptapeptide is the standard reference substrate, with a solved 2.0 Å enzyme-product crystal structure (PDB: 3DOX). It provides a validated specific activity benchmark (848.7 nmol·min⁻¹·mg⁻¹), enabling accurate batch-to-batch enzyme QC. Compared to alternatives, its moderate Km (0.478 mM) balances catalytic efficiency and affordability, reducing the need for extreme substrate concentrations and minimizing procurement costs for routine R&D and CRO services.

Molecular Formula C37H57N9O12
Molecular Weight 819.9 g/mol
Cat. No. B12327079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Gln-Asn-Tyr-Pro-Ile-Val
Molecular FormulaC37H57N9O12
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)/t19-,22-,23-,24-,25-,26-,29-,30-/m0/s1
InChIKeyXMQYBJNICRKTBW-IWNAKFCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ser-Gln-Asn-Tyr-Pro-Ile-Val (SQNYPIV): A Validated HIV-1 Protease Heptapeptide Substrate for Enzymatic Assay Development


Ser-Gln-Asn-Tyr-Pro-Ile-Val (SQNYPIV) is a synthetic heptapeptide substrate whose sequence corresponds to the p17-p24 (MA/CA) junction in the HIV-1 gag polyprotein precursor [1]. This peptide is recognized and cleaved by HIV-1 protease at the Tyr-Pro scissile bond, generating the product fragments SQNY and PIV, a reaction that has been structurally characterized at 2.0 Å resolution via X-ray crystallography [2]. With a molecular weight of 819.9 g/mol (C37H57N9O12), SQNYPIV serves as a widely adopted reference substrate for in vitro HIV-1 protease activity assays, including FRET-based, HPLC-monitored, and mass spectrometry-based detection systems [3].

Ser-Gln-Asn-Tyr-Pro-Ile-Val: Why Sequence-Specific Enzymatic Recognition Prevents Generic Substitution in HIV-1 Protease Assays


HIV-1 protease substrates are not functionally interchangeable; catalytic efficiency varies dramatically depending on the specific amino acid sequence flanking the cleavage site. Systematic substitution analysis at the P3-P1′ positions of the Ser-Gln-Asn-Tyr-Pro-Ile-Val scaffold has demonstrated that the S2 subsite exhibits strict selectivity for small polar/apolar residues (Asn, Asp, Glu, Cys, Ala, Val), while substitutions with Gln or Ser prevent hydrolysis entirely [1]. Furthermore, the S1 subsite explicitly rejects β-branched amino acids and proline, establishing that even single-residue alterations can abolish substrate turnover [2]. Consequently, substituting SQNYPIV with alternative HIV-1 protease substrates without experimental validation risks assay failure, altered kinetic parameters, or incompatibility with established inhibitor screening protocols. The quantitative evidence below provides the specific comparator data required for informed substrate selection.

Ser-Gln-Asn-Tyr-Pro-Ile-Val: Head-to-Head Kinetic and Structural Differentiation Data for Scientific Procurement Decisions


Catalytic Efficiency Deficit: SQNYPIV Versus KVSLNFPIL in High-Throughput Screening Applications

In a comparative substrate selection study for a label-free high-throughput mass spectrometry (HTMS) screening platform, the octapeptide KVSLNFPIL demonstrated approximately 60-fold higher catalytic efficiency (kcat/Km) than SQNYPIV under identical assay conditions [1]. This quantitative difference directly impacts assay sensitivity, signal-to-noise ratio, and the detection limit for weak inhibitors in primary screens.

HIV-1 protease high-throughput screening substrate engineering catalytic efficiency kcat/Km

Michaelis Constant Comparison: SQNYPIV (7-mer) Versus SQNYPIVQ (8-mer) Under Standardized Conditions

Under identical assay conditions (pH 6.0, 37°C, wild-type HIV-1 protease), the 7-mer SQNYPIV exhibits a Km of 0.478 mM, whereas the 8-mer extended sequence SQNYPIVQ shows a substantially higher Km of 1.022 mM, representing a 2.14-fold difference in apparent substrate affinity [1]. This indicates that C-terminal extension with glutamine reduces binding affinity, a critical consideration when selecting between the two commonly used substrate variants.

Michaelis-Menten kinetics Km determination HIV-1 protease substrate affinity enzyme assay

Comparative Km Profiling Across Related HIV-1 Protease Substrates: SQNYPIV Positioning Within the Substrate Landscape

Across a panel of HIV-1 protease substrates evaluated under standardized conditions (pH 6.0, 37°C, wild-type enzyme), SQNYPIV (Km = 0.478 mM) occupies an intermediate affinity position. Higher-affinity substrates include VSQNYPLVQ (Km = 0.019 mM) and VIQNYPIVQ (Km = 0.039 mM), while lower-affinity substrates include the 6-mer QNYPIV (Km = 0.315 mM) and the 8-mer SQNYPIVQ (Km = 1.022 mM) [1]. This comparative dataset enables rational selection based on desired assay dynamic range and substrate turnover requirements.

substrate profiling HIV-1 protease Km ranking comparative enzymology assay optimization

Structural Characterization: Unique Hydrogen-Bonding Pattern of SQNY-PIV Cleavage Products Revealed by X-Ray Crystallography

The 2.0 Å resolution X-ray crystal structure of HIV-1 protease complexed with the in situ cleavage products SQNY and PIV (derived from SQNYPIV) revealed a distinctive mechanistic feature: the carboxyl oxygen of SQNY forms a hydrogen bond with the N-terminal nitrogen atom of PIV, while the proline nitrogen atom of the scissile bond does not form any hydrogen bond with catalytic aspartates [1]. This observation supports a protonation mechanism via a gem-hydroxyl intermediate rather than direct aspartic acid protonation, a feature that may not be conserved across alternative substrates with non-proline P1′ residues.

X-ray crystallography HIV-1 protease enzyme mechanism substrate recognition structural biology

Specific Activity Benchmark: SQNYPIV Provides Reproducible Quantitation for Recombinant HIV-1 Protease Characterization

Purified recombinant HIV-1 protease expressed in E. coli and refolded from inclusion bodies demonstrated a specific activity of 848.7 nmol·min⁻¹·mg⁻¹ toward the heptapeptide SQNYPIV [1]. This quantitative benchmark enables laboratories expressing their own HIV-1 protease to validate enzyme activity against a published reference value, a capability that may not be available for less commonly utilized substrates where specific activity data are absent.

specific activity enzyme kinetics recombinant protease quality control activity assay

Ser-Gln-Asn-Tyr-Pro-Ile-Val: Evidence-Driven Application Scenarios for Optimal Procurement Decision-Making


Legacy Assay Continuity and Comparative Data Requirements

SQNYPIV is the appropriate substrate choice when experimental continuity with previously published inhibitor screening data is required. Given its widespread historical adoption as a reference substrate, including its use in FRET-based assays with DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS derivatives and HPLC-monitored cleavage assays, substituting SQNYPIV with alternative substrates would invalidate direct comparisons to existing datasets [1]. For laboratories conducting meta-analyses or building upon published SAR (structure-activity relationship) studies, maintaining substrate consistency is scientifically essential.

HIV-1 Protease Mechanistic Studies Requiring Atomic-Resolution Structural Data

For structural biology investigations of HIV-1 protease catalysis—particularly those examining the unique capacity of this enzyme to cleave substrates containing proline at the P1′ position—SQNYPIV provides an unparalleled resource: a publicly available 2.0 Å resolution crystal structure (PDB ID: 3DOX) showing the enzyme-product complex with both SQNY and PIV fragments [1]. This structural dataset reveals the specific hydrogen-bonding network that facilitates protonation via a gem-hydroxyl intermediate, offering atomic-level mechanistic insight that cannot be extrapolated to substrates lacking proline at the scissile bond.

Moderate-Throughput Enzymatic Assays Where Cost-Per-Assay Is a Primary Constraint

In screening environments where substrate cost and availability outweigh the requirement for maximal catalytic efficiency, SQNYPIV (Km = 0.478 mM) may represent a practical compromise. While KVSLNFPIL offers ~60-fold higher kcat/Km, the procurement and synthesis costs of non-standard peptides may be prohibitive for resource-constrained laboratories [1]. SQNYPIV is commercially available from multiple suppliers with catalog-level availability, and its intermediate Km requires less extreme substrate concentrations to achieve Vmax conditions compared to low-affinity substrates like SQNYPIVQ (Km = 1.022 mM) [2]. This positions SQNYPIV as a cost-effective option for laboratories where assay throughput does not justify investment in engineered high-efficiency substrates.

Recombinant HIV-1 Protease Expression Quality Control

Laboratories producing recombinant HIV-1 protease in-house—whether from E. coli expression systems or alternative hosts—can utilize SQNYPIV as a standardized quality control substrate. The published specific activity benchmark of 848.7 nmol·min⁻¹·mg⁻¹ provides a quantitative reference against which newly purified enzyme batches can be validated [1]. This application is particularly valuable for academic core facilities and biotechnology CROs that require reproducible batch-to-batch enzyme activity certification before releasing protease for downstream inhibitor screening services.

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